molecular formula C15H20N4O2 B1291595 Tert-butyl 4-(3-cyanopyridin-2-yl)piperazine-1-carboxylate CAS No. 440100-15-2

Tert-butyl 4-(3-cyanopyridin-2-yl)piperazine-1-carboxylate

Cat. No. B1291595
M. Wt: 288.34 g/mol
InChI Key: NLEQQMQLJYJBEF-UHFFFAOYSA-N
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Description

The compound "Tert-butyl 4-(3-cyanopyridin-2-yl)piperazine-1-carboxylate" is a nitrogenous organic molecule that is part of a broader class of compounds featuring a piperazine ring bound to a tert-butyl carboxylate group and a substituted pyridine. These compounds are of interest due to their potential applications in medicinal chemistry and as intermediates in the synthesis of biologically active molecules.

Synthesis Analysis

The synthesis of related tert-butyl piperazine-1-carboxylate derivatives involves multi-step reactions starting from various precursors. For instance, the synthesis of tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate was achieved through a three-step process starting from tert-butyl-4-hydroxypiperdine-1-carboxylate with a total yield of 49.9% . Another example is the synthesis of tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, which was synthesized from piperidin-4-ylmethanol through four steps, including nucleophilic substitution, oxidation, halogenation, and elimination reactions, with a high total yield of 71.4% .

Molecular Structure Analysis

The molecular structures of these compounds have been confirmed using various spectroscopic techniques such as infrared spectroscopy (FT-IR), nuclear magnetic resonance (1H NMR and 13C NMR), and mass spectrometry (MS). Single-crystal X-ray diffraction (XRD) has also been employed to determine the crystal structures of some derivatives . Density functional theory (DFT) calculations have been used to optimize the molecular structures and compare them with XRD data .

Chemical Reactions Analysis

The tert-butyl piperazine-1-carboxylate derivatives are intermediates in the synthesis of various biologically active compounds. For example, tert-butyl 4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate is an intermediate for the synthesis of benzimidazole compounds with biological activity . The reactivity of these compounds often involves the functional groups attached to the piperazine ring, which can participate in further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds have been elucidated through DFT studies, which include the analysis of molecular electrostatic potential and frontier molecular orbitals. These studies reveal insights into the reactivity and interaction potential of the molecules . The crystal structures exhibit intermolecular interactions such as hydrogen bonding and π-π stacking, which contribute to the stability and packing of the molecules in the solid state .

Scientific Research Applications

  • Antibacterial Activities

    • Scientific Field : Microbiology
    • Application Summary : This compound has been screened for its antibacterial activities against two Gram-positive strains (Staphylococcus aureus and Bacillus subtilis) and two Gram-negative strains (Escherichia coli and Pseudomonas aeruginosa) .
    • Methods of Application : The compound was tested in vitro at concentrations of 10 μg/disc .
    • Results : The results of these tests are not specified in the source .
  • Synthesis of Biologically Active Compounds

    • Scientific Field : Organic Chemistry
    • Application Summary : This compound is an important intermediate in many biologically active compounds such as crizotinib .
    • Methods of Application : The compound was synthesized through three steps, using tert-butyl-4-hydroxypiperdine-1-carboxylate as the starting material .
    • Results : The results of the synthesis are not specified in the source .

Safety And Hazards

Tert-butyl 4-(3-cyanopyridin-2-yl)piperazine-1-carboxylate may be harmful if swallowed, in contact with skin, or if inhaled. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for Tert-butyl 4-(3-cyanopyridin-2-yl)piperazine-1-carboxylate could involve further exploration of its potential biological activities and its use as an intermediate in the synthesis of novel organic compounds .

properties

IUPAC Name

tert-butyl 4-(3-cyanopyridin-2-yl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O2/c1-15(2,3)21-14(20)19-9-7-18(8-10-19)13-12(11-16)5-4-6-17-13/h4-6H,7-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLEQQMQLJYJBEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=CC=N2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(3-cyanopyridin-2-yl)piperazine-1-carboxylate

Synthesis routes and methods I

Procedure details

2-Chloro-nicotinonitrile (2.04 g, 14.7 mmol) was added to a mixture of piperazine-1-carboxylic acid tert-butyl ester (2.74 g, 14.7 mmol) and potassium hydrogencarbonate (1.77 g, 17.6 mmol) in N,N-dimethylformamide (45 mL). The mixture was heated at 90° C. overnight. The solvent was removed and residue was partitioned between ethyl acetate and water. The organic layer was washed with water and brine then dried over magnesium sulfate and filtered. The solvent was removed to give the titled compound as an oil. 1H-NMR (400 MHz, DMSO-d6) δ 8.428 (dd, 1H); 8.08 (dd 1H); 6.95 (dd, 1H); 3.58 (m, 4H); 3.47 (m, 4H); 1.42 (s, 9H).
Quantity
2.04 g
Type
reactant
Reaction Step One
Quantity
2.74 g
Type
reactant
Reaction Step One
Quantity
1.77 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 2-chloro-3-cyanopyridine (15.2 g, 0.11 mol), tert-butyl 1-piperazinecarboxylate (25 g, 0.13 mol) and triethylamine (18 ml, 0.13 mol) in toluene (200 ml), was heated under reflux for 24 hours. The cooled mixture was concentrated under reduced pressure and the residue suspended in ethyl acetate (250 ml), and washed with water (3×). The organic solution was dried (MgSO4), and concentrated under reduced pressure. The residue was triturated with pentane, filtered and dried in vacuo, at 60° C., to afford the title compound as a cream coloured solid, 24.2 g.
Quantity
15.2 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
18 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

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